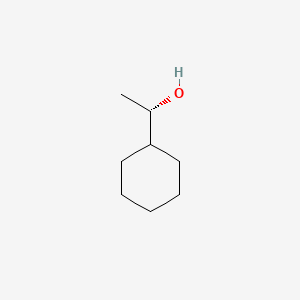

(S)-1-Cyclohexylethanol

Descripción

(S)-1-Cyclohexylethanol (CAS: 3113-98-2) is a chiral secondary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a cyclohexyl group attached to a hydroxyl-bearing carbon, with the (S)-enantiomer being the stereoisomer of interest. Key physical properties include a density of 0.92–0.925 g/cm³, a boiling point of 188–197°C, and a refractive index of 1.463–1.465 .

Propiedades

IUPAC Name |

(1S)-1-cyclohexylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUNAQVHOHLMX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3113-98-2 | |

| Record name | 1-Cyclohexylethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-cyclohexylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLETHANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3IVL7TV2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-1-Cyclohexylethanol can be synthesized through several methods. One common approach is the reduction of cyclohexanone using a chiral reducing agent. For instance, the use of borane in the presence of a chiral catalyst can yield this compound with high enantiomeric purity. Another method involves the asymmetric hydrogenation of cyclohexanone using a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation processes. These methods often employ high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly influence the yield and enantiomeric purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Cyclohexylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can convert it to cyclohexane using strong reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Cyclohexanone.

Reduction: Cyclohexane.

Substitution: Cyclohexyl chloride.

Aplicaciones Científicas De Investigación

Fragrance Industry

Overview

(S)-1-Cyclohexylethanol is primarily recognized for its use in the fragrance industry due to its pleasant odor profile. It is utilized as a fragrance ingredient and is noted for its safety in cosmetic formulations.

Safety Assessments

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound for various toxicological endpoints, including genotoxicity and skin sensitization. The findings indicated that it does not present a significant risk for genotoxicity, with no mutagenic effects observed in standard assays such as the Ames test .

Table 1: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Skin Sensitization | Not significant |

| Repeated Dose Toxicity | No data available |

| Environmental Safety | Low risk to aquatic life |

Catalytic Applications

Dynamic Kinetic Resolution

Recent studies have explored the use of this compound in dynamic kinetic resolution processes, which are crucial for synthesizing enantiomerically pure compounds. For example, it was demonstrated that this compound can be efficiently resolved using ruthenium-based catalysts, achieving high enantiomeric excess .

Electrochemical Studies

this compound has also been investigated as a potential liquid organic hydrogen carrier (LOHC). Electrochemical oxidation studies revealed that it can be converted to acetophenone, indicating its viability in energy storage applications. The electrooxidation process was found to be highly structure-sensitive, suggesting that optimizing catalyst surfaces could enhance performance .

Table 2: Catalytic Performance of this compound

| Reaction Type | Catalyst Type | Product Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Dynamic Kinetic Resolution | Ruthenium Complex | 100 | 86 |

| Electrooxidation | Platinum Catalyst | Variable | N/A |

Energy Storage Applications

Liquid Organic Hydrogen Carriers

The potential of this compound as an electrochemically active liquid organic hydrogen carrier was highlighted in research aimed at developing high-energy-density fuels. The study demonstrated that while the compound can be oxidized to produce acetophenone, side reactions leading to catalyst poisoning pose challenges that need addressing for practical applications .

Case Study 1: Fragrance Formulation

A formulation study highlighted the use of this compound in creating a floral fragrance blend. The compound's compatibility with other fragrance materials and its stability under various conditions were assessed, confirming its utility in commercial products.

Case Study 2: Asymmetric Synthesis

In a synthetic chemistry context, this compound served as a precursor in the synthesis of bioactive molecules. The dynamic kinetic resolution process utilized ruthenium catalysts to achieve high yields and enantiomeric purity, showcasing its relevance in pharmaceutical applications .

Mecanismo De Acción

The mechanism by which (S)-1-Cyclohexylethanol exerts its effects depends on its specific application. In chemical reactions, its chiral nature allows it to act as a stereoselective reagent, influencing the formation of enantiomerically pure products. In biological systems, it may interact with enzymes and receptors, modulating their activity through specific binding interactions.

Comparación Con Compuestos Similares

Research Findings and Industrial Relevance

- LOHC Potential: The this compound/acetophenone system shows promise for hydrogen storage, though dehydrogenation enthalpy remains a challenge .

- Asymmetric Synthesis: Nickel-catalyzed additions using DABAL-Me3 produce this compound enantioselectively, bypassing limitations of Noyori-type hydrogenation .

- Environmental Impact: RuNP catalysts in water/ethanol mixtures enable green synthesis of this compound with 80% selectivity at low catalyst loadings .

Actividad Biológica

(S)-1-Cyclohexylethanol, a chiral alcohol with the chemical formula CHO, has garnered attention in various fields, particularly in pharmacology and organic synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring its potential applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 128.21 g/mol

- CAS Number : 9964092

The compound is characterized by a cyclohexyl group attached to an ethanol backbone, which influences its interaction with biological systems.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into pharmacological effects and interactions with biological targets.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as a natural preservative or in therapeutic applications against infections.

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in vitro, pointing towards its potential role in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v), indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.5% |

Case Study 2: Neuroprotective Effects

In a neuroprotection study using cultured neuronal cells exposed to oxidative stress, this compound was found to significantly reduce cell death compared to untreated controls. The mechanism was attributed to the compound's ability to scavenge free radicals.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| This compound | 70 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Interaction : The lipophilicity of the cyclohexyl group allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Q & A

Q. What are the key physical and chemical properties of (S)-1-cyclohexylethanol relevant to laboratory handling?

this compound (CAS 3113-98-2) has a molecular weight of 128.21 g/mol, a density of 0.9254 g/cm³, and a boiling point of ~197.67°C. Its refractive index is 1.4635, and it exhibits a predicted acid dissociation constant (pKa) of 15.24. The compound requires storage at 2–8°C to maintain stability, and its enantiomeric purity can be determined via chiral gas chromatography using β-cyclodextrin-based columns .

Q. What catalytic systems are commonly used for the enantioselective synthesis of this compound?

Ru-based catalysts, such as Ru nanoparticles supported on PEG-functionalized carbon nanofibers (2a′.PEG), achieve high selectivity (80–100%) for this compound via acetophenone hydrogenation. Optimal conditions include a 1:1 H₂O/EtOH solvent system at 70°C under 400 psi H₂, with a catalyst loading of 0.005–0.1 mol% . Comparatively, Ir/CeO₂ catalysts modified with (R)-NOBIN ligands show moderate enantioselectivity (68–98% ee) but require precise ligand-to-metal molar ratios to minimize byproducts like 1-cyclohexylethanone .

Q. How is chiral chromatography applied to determine enantiomeric purity of this compound?

Enantiomeric separation is achieved using a MEGADEX DACTBSβ capillary column (0.25 μm film thickness, 25 m length) with hydrogen carrier gas. At 120°C, retention times are 6.2 min for the (S)-enantiomer and 7.6 min for the (R)-enantiomer. This method enables precise quantification of enantiomeric excess (ee) in catalytic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the structure-activity relationship in Ru-catalyzed hydrogenation for this compound production?

Ru nanoparticles exhibit a two-step mechanism: (1) rapid hydrogenation of acetophenone to 1-phenylethanol (64% yield in 10 min) and (2) slower cyclohexane ring hydrogenation to yield this compound. Catalyst performance depends on nanoparticle size, support interactions (e.g., PEG vs. carbon nanofibers), and hydrogen pressure. Smaller Ru nanoparticles (0.005 mol% loading) achieve a turnover frequency (TOF) of 3400 h⁻¹, attributed to enhanced surface area and reduced steric hindrance .

Q. How do competing reaction pathways affect selectivity in acetophenone hydrogenation to this compound?

Byproduct formation (e.g., ethylbenzene or cyclohexyl methyl ketone) arises from over-hydrogenation or hydrodeoxygenation (HDO). Selectivity is influenced by:

- Catalyst composition : Ru/CeO₂ favors full hydrogenation to 1-cyclohexylethanol, while Pt catalysts promote HDO side reactions .

- Reaction time : Prolonged hydrogenation (>70 min) reduces 1-phenylethanol intermediates, increasing this compound yield .

Q. What are the challenges in achieving high enantiomeric excess using biocatalytic methods for this compound?

The hyperthermostable lipase Lip.nr -68 from Geobacillus thermodenitrificans achieves 68–98% ee for this compound via kinetic resolution at 65°C. Challenges include:

Q. How does the Pt catalyst surface structure influence dehydrogenation efficiency of this compound in liquid organic hydrogen carrier (LOHC) systems?

Pt(111) surfaces exhibit the highest activity for dehydrogenation of this compound to acetophenone, a critical step in hydrogen release. In situ synchrotron radiation photoelectron spectroscopy (SRPES) reveals that Pt(110) and Pt(100) surfaces are prone to carbonaceous poisoning, reducing catalytic longevity. Optimal dehydrogenation occurs at 200–250°C with minimal side reactions .

Q. What analytical approaches resolve contradictions in catalyst performance data for this compound synthesis?

Discrepancies in catalyst selectivity (e.g., Ru/C vs. Ru/FCN) are addressed by:

- Time-resolved NMR spectroscopy : Monitors intermediate formation (e.g., 1-phenylethanol) to optimize reaction termination .

- In situ infrared spectroscopy : Identifies adsorbed intermediates on catalyst surfaces, correlating with enantioselectivity trends .

- Comparative kinetic studies : Evaluates TOF and activation energies across catalysts to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.